

Application Notes and Protocols for T761-0184 in Lung Cancer Cell Lines

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Compound of Interest

Compound Name: T761-0184

Cat. No.: B14963236

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Introduction

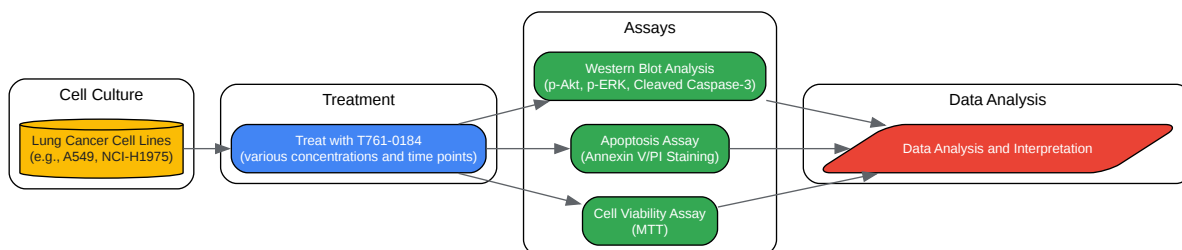
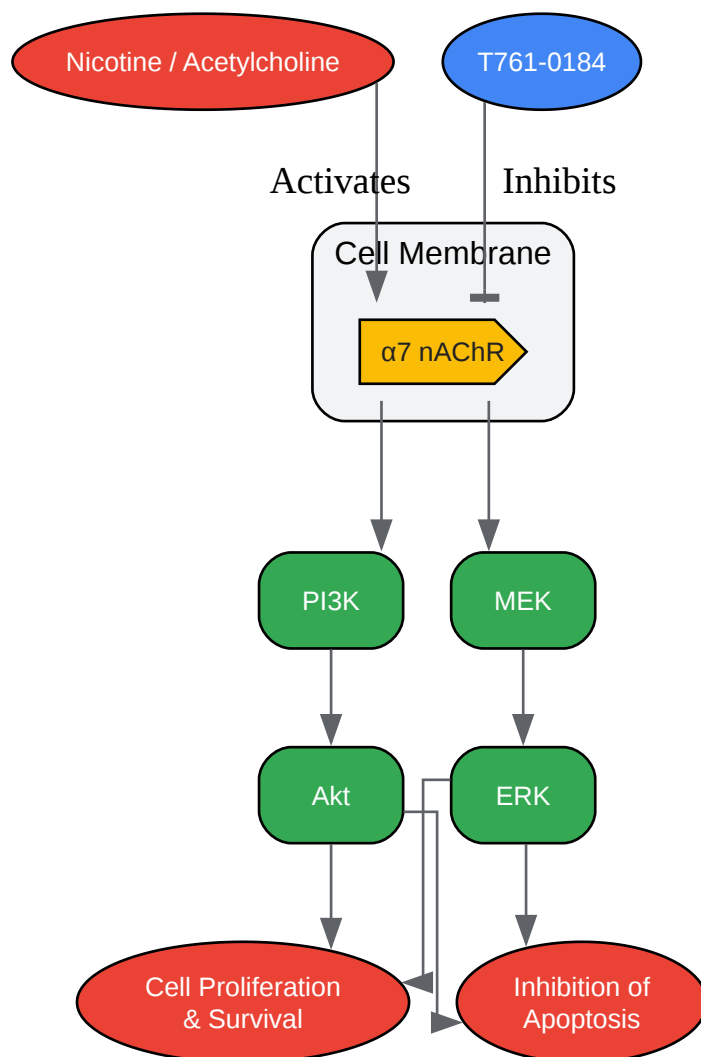
T761-0184 is a piperidine-spirooxadiazole derivative identified as a potent and selective antagonist of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR)[1][2][3]. The $\alpha 7$ nAChR is a ligand-gated ion channel that, when activated by agonists such as nicotine, has been implicated in the progression of lung cancer by promoting cell proliferation, migration, and resistance to apoptosis[4][5][6]. Consequently, the targeted antagonism of this receptor by compounds like **T761-0184** presents a promising therapeutic strategy for lung cancer.

These application notes provide a comprehensive overview and detailed protocols for the utilization of **T761-0184** in lung cancer cell line research, enabling the investigation of its therapeutic potential.

Mechanism of Action

T761-0184 functions by competitively binding to the $\alpha 7$ nAChR, thereby inhibiting its activation by endogenous ligands like acetylcholine or exogenous ligands such as nicotine, a major component of tobacco smoke[3][6]. The activation of $\alpha 7$ nAChR in lung cancer cells triggers downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are crucial for cell survival and proliferation[7][5]. By blocking the receptor, **T761-0184** is hypothesized to attenuate these pro-tumorigenic signals, leading to reduced cancer cell viability and induction of apoptosis.

Signaling Pathway of $\alpha 7$ nAChR in Lung Cancer



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